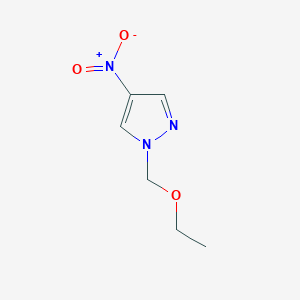![molecular formula C9H12N2O3 B1441056 2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid CAS No. 1184491-38-0](/img/structure/B1441056.png)
2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid
Übersicht
Beschreibung
“2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid” is a derivative of isonicotinic acid . It has the molecular formula C9H12N2O3 and a molecular weight of 196.2 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)(methyl)amino]isonicotinic acid” is based on isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The compound has a methylamino and a hydroxyethyl group attached to the 2-position .Wissenschaftliche Forschungsanwendungen
Catalytic and Organocatalytic Applications Isonicotinic acid derivatives have been explored for their catalytic properties in synthesizing various compounds. For instance, isonicotinic acid has been utilized as a dual and biological organocatalyst in the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles through a one-pot four-component condensation reaction. This reaction demonstrates the efficiency of isonicotinic acid in catalyzing complex organic reactions under solvent-free conditions, showcasing its potential in green chemistry applications (Zolfigol et al., 2013).
Luminescent Materials The derivative of 2-hydroxynicotinic acid, modified by 3-(triethoxysilyl)-propyl isocyanate, has been employed in the preparation of luminescent hybrid materials. These materials demonstrate significant potential in optical applications, where the modified acid acts as a bridge molecule coordinating with metal ions such as Tb3+, Eu3+, or Zn2+. This coordination facilitates intramolecular energy transfer, resulting in strong green or red emissions, which are crucial for developing new luminescent materials (Wang & Yan, 2006).
Synthetic Chemistry In synthetic chemistry, isonicotinic acid has been involved in reactions under mild non-catalytic conditions to yield densely functionalized derivatives. For example, the addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles resulted in chemo-, regio-, and stereospecifically functionalized pyridinium-4-carboxylates. These reactions highlight the versatility of isonicotinic acid derivatives in facilitating the synthesis of complex organic molecules (Trofimov et al., 2008).
Environmental Applications The environmental applications of isonicotinic acid derivatives have been demonstrated in the selective recognition and removal of molybdenum(VI) from water. A Mo(VI) oxy ion-imprinted particle using isonicotinic acid (4-picolinic acid) as a functional monomer exhibited exceptional selectivity and high binding capacity for Mo(VI), showcasing a promising approach for the removal of specific pollutants from the water environment (Ren et al., 2013).
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11(4-5-12)8-6-7(9(13)14)2-3-10-8/h2-3,6,12H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCAPLXYVIHCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440981.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B1440985.png)



![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)

![5-(pyridin-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440994.png)

